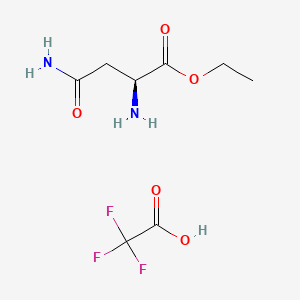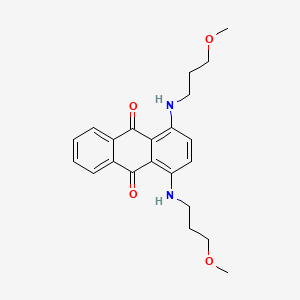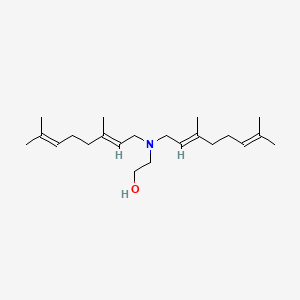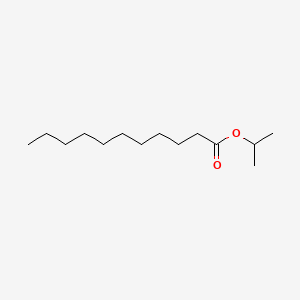
Isopropyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl undecanoate is an ester compound with the molecular formula C14H28O2 . It is also known by its IUPAC name, undecanoic acid, 1-methylethyl ester . This compound is characterized by its relatively high molecular weight of 228.37 g/mol and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl undecanoate can be synthesized through the esterification of undecanoic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where undecanoic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl undecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of undecanoic acid and isopropanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst
Major Products Formed:
Hydrolysis: Undecanoic acid and isopropanol
Transesterification: New ester and alcohol
Aplicaciones Científicas De Investigación
Isopropyl undecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a solvent and intermediate in organic synthesis. In the pharmaceutical industry, it serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Additionally, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
Mecanismo De Acción
The mechanism of action of isopropyl undecanoate is primarily related to its role as an ester. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, a class of enzymes that specifically target ester bonds. The released undecanoic acid can then participate in various metabolic pathways, exerting its effects on cellular processes .
Comparación Con Compuestos Similares
- Isopropyl myristate
- Isopropyl palmitate
- Ethyl undecanoate
Propiedades
Número CAS |
50638-98-7 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
propan-2-yl undecanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h13H,4-12H2,1-3H3 |
Clave InChI |
KJRRQERTCPYNMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


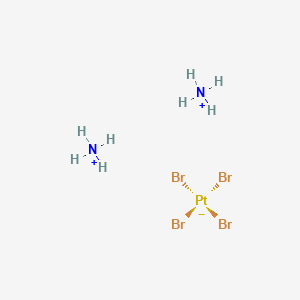
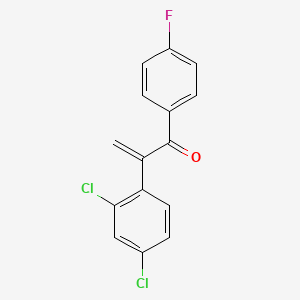
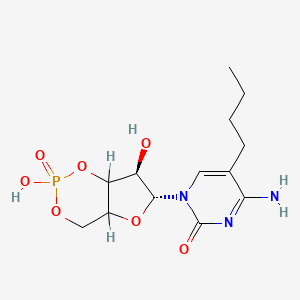
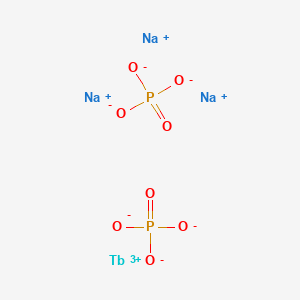
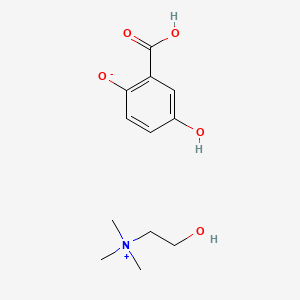
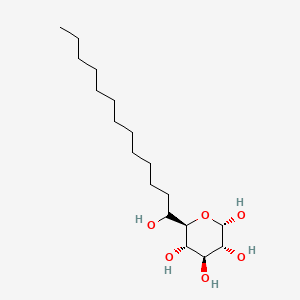
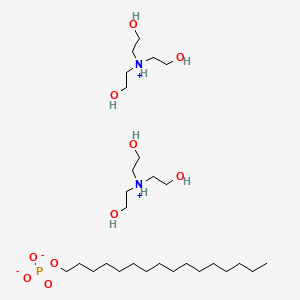
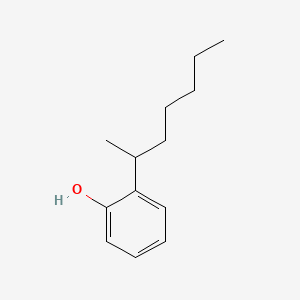
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
